methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate
Description
Methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate: is a chemical compound with the molecular formula C4H6N4O4S2 and a molecular weight of 238.25 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a thiadiazole ring and a sulfamoyl group.
Properties
IUPAC Name |
methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O4S2/c1-12-3(9)6-2-7-8-4(13-2)14(5,10)11/h1H3,(H2,5,10,11)(H,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQMWGRKFXGORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NN=C(S1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure:
- IUPAC Name: Methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate
- Molecular Formula: C₅H₈N₄O₄S₂
- Molecular Weight: 238.25 g/mol
The synthesis of this compound typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with methyl chloroformate in the presence of a base like triethylamine. This reaction is performed in dichloromethane at room temperature to yield the target compound with high purity and yield .
Chemistry
This compound is utilized as a building block for synthesizing more complex molecules. Its unique properties make it valuable in the development of novel compounds with potential applications in various chemical processes .
Biology
The compound has been studied for its enzyme inhibitory activities. It has shown promise in inhibiting carbonic anhydrases (CAs), particularly CA IX and XII, which are associated with tumor growth and progression. The inhibition of these enzymes can lead to alterations in tumor microenvironments, making this compound a candidate for cancer therapy .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects against various diseases:
- Cancer Treatment: The compound's ability to inhibit specific enzymes involved in tumor growth positions it as a potential therapeutic agent for cancer treatment .
- Antimicrobial Activity: Research indicates that thiadiazole derivatives exhibit antimicrobial properties, suggesting that this compound may also have applications in treating bacterial infections .
Case Studies
Recent studies have evaluated the inhibitory effects of this compound derivatives on human cancer cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma). These studies demonstrated that certain derivatives significantly reduced cell viability under both normoxic and hypoxic conditions .
Summary of Findings
The findings indicate that:
- The synthesized compounds exhibited strong inhibitory effects on tumor-associated carbonic anhydrases.
- They have the potential to alter the pH of the tumor microenvironment favorably.
Mechanism of Action
The mechanism of action of methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor with a similar sulfamoyl-thiadiazole structure.
Methazolamide: Another carbonic anhydrase inhibitor with a similar structure but different pharmacokinetic properties.
Uniqueness: Methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit a wide range of enzymes makes it a versatile compound for various applications .
Biological Activity
Methyl N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C₅H₈N₄O₄S₂
- InChI Key: UKQMWGRKFXGORC-UHFFFAOYSA-N
The synthesis typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with methyl chloroformate in the presence of a base like triethylamine. The reaction is performed in dichloromethane at room temperature, allowing for the formation of the target compound with high yield and purity.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of various enzymes, particularly carbonic anhydrases (CAs). Its mechanism of action involves binding to the active sites of these enzymes, thereby preventing their catalytic functions. This inhibition has implications for treating conditions such as cancer and bacterial infections .
Case Studies and Research Findings
- Inhibition of Carbonic Anhydrase IX (CAIX):
-
Cell Viability Studies:
- Research involving human osteosarcoma MG-63 cells showed that administration of derivatives led to a significant reduction in cell viability under hypoxic conditions. For instance, compound 14a reduced cell viability by approximately 30% at a concentration of 800 μM, outperforming standard treatments .
- Comparative Studies:
Potential Therapeutic Applications
Given its biological activity as an enzyme inhibitor, this compound is being explored for various therapeutic applications:
- Anticancer Treatment: Targeting CAIX can be beneficial in treating tumors that display hypoxic characteristics.
- Antibacterial Properties: The compound's mechanism may also extend to inhibiting bacterial growth through similar enzymatic pathways.
Summary Table of Biological Activities
| Activity | Details |
|---|---|
| Enzyme Inhibition | Potent inhibitor of carbonic anhydrase IX |
| Binding Affinity | Kd = 0.12 nM for CAIX |
| Cell Viability Impact | Reduces MG-63 cell viability by ~30% under hypoxia |
| Therapeutic Potential | Anticancer and antibacterial applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
